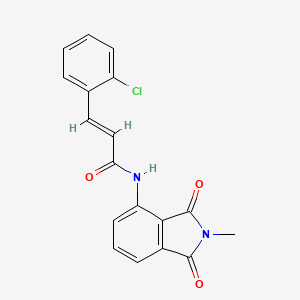

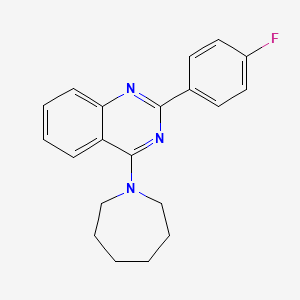

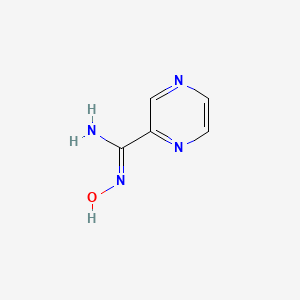

(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide, also known as MPT0B375, is a novel small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Optically Active Polyamides Synthesis

Research conducted by Isfahani et al. (2010) focused on synthesizing a new class of optically active polyamides incorporating 1,3-dioxoisoindolin-2-yl pendent groups. These polyamides were prepared through direct polycondensation, showing high yields and inherent viscosities. They were characterized for their elemental composition, FT-IR, 1H-NMR spectroscopy, specific rotation, and thermal properties, illustrating their potential for various applications due to their unique physical properties (Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).

Corrosion Inhibition

Baskar et al. (2014) explored the use of photo-cross-linkable polymers, derived from a similar molecular structure, for the corrosion inhibition of mild steel in hydrochloric acid medium. These polymers demonstrated significant inhibition efficiency, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm, showcasing their potential in protecting metals from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Controlled Radical Polymerization

The controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via RAFT was studied by Mori et al. (2005). This research demonstrated the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, emphasizing the utility of this compound in creating polymers with specific structural characteristics (Mori, Sutoh, & Endo, 2005).

Herbicidal Activity

Research on the herbicidal activity of related compounds, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates by Wang et al. (2004), indicates the potential of utilizing acrylamide derivatives in agricultural applications. These compounds exhibited significant herbicidal activity, highlighting the versatility of acrylamide derivatives in various scientific fields (Wang, Li, Li, & Huang, 2004).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c1-21-17(23)12-6-4-8-14(16(12)18(21)24)20-15(22)10-9-11-5-2-3-7-13(11)19/h2-10H,1H3,(H,20,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFMOTSVWTUNOD-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)

![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)

![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)

![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)

![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)